molecular formula C14H6Cl3F3N2 B2434697 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile CAS No. 338407-06-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile

Cat. No. B2434697
CAS RN: 338407-06-0
M. Wt: 365.56
InChI Key: QPFCQUDSQBPLHW-UHFFFAOYSA-N
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Description

This compound is a nitrile, which is an organic compound that has a −C≡N functional group. The presence of the nitrile group often lends certain chemical properties to the compound, such as reactivity and polarity. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyridine ring and the nitrile group. The pyridine ring is aromatic and planar, and the nitrile group is linear. The presence of the chloro and trifluoromethyl groups would also influence the overall structure .


Chemical Reactions Analysis

As a nitrile, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis to form a carboxylic acid, reduction to form an amine, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, nitriles are typically polar due to the presence of the polar C≡N bond. They also often have higher boiling points than similar-sized hydrocarbons due to dipole-dipole interactions .

Scientific Research Applications

  • Catalysis and Asymmetric Synthesis :

    • Ruthenium(II) complexes with triphosphane ligands, involving planar, phosphorus, and carbon chirality, have been applied in asymmetric synthesis. These complexes have shown efficacy in the reduction of trifluoroacetophenone, yielding (R)-α-(trifluoromethyl)benzyl alcohol under specific conditions (Barbaro et al., 2003).
  • Synthesis of Novel Compounds :

    • New methods have been developed for synthesizing 5-(trifluoromethyl)dipyrromethanes using reactions initiated by sodium dithionite (Dmowski et al., 2003).
  • Solubility Studies and Correlation with Polarity :

    • The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in various organic solvents has been investigated, highlighting relationships between solubility and solvent polarity (Wang et al., 2018).
  • Isomerism in Metal Complexes :

    • Research on solvent-dependent cis/trans isomerism in linear tetranuclear clusters of MoII and CuI, supported by certain pyridinyl ligands, has provided insights into the structural dynamics of metal complexes (Pal et al., 2010).
  • Iron(II) Complexes in Alkyne Coupling Reactions :

    • Iron(II) complexes have been used in chemo- and regioselective alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes (Ferré et al., 2002).
  • Synthesis and Properties of Cyanoximes :

    • Cyanoximes, including oximino(2,6-dichlorophenyl)acetonitrile, have been synthesized and characterized, with applications as potent inhibitors of the Carbonyl Reductase enzyme, relevant in cancer treatment and cardiotoxic derivatives (Amankrah et al., 2021).
  • Oxidation Catalysis by Iron(II) Complexes :

    • Iron(II) bis(triflate) complexes with various nitrogen ligands have been used in alkane oxidation catalysis, demonstrating different oxidation mechanisms and highlighting the role of metal-based chemistry (Britovsek et al., 2005).
  • Synthesis of N-Oxides :

    • Efficient methods for preparing heterocyclic N-oxides, including pyridines and quinolines, have been developed using trichloroisocyanuric acid in acetonitrile and methylene dichloride (Zhong et al., 2004).
  • Molecular Capsules and Solvent Interactions :

    • Studies on pyrrogallolarenes and their ability to form hydrogen-bonded dimeric molecular capsules in solvents like acetonitrile have been conducted, illustrating solvent-stabilized molecular interactions (Shivanyuk et al., 2003).
  • Photochemical Activation in Ruthenium(II)-Pyridylamine Complexes :

    • Ruthenium(II)-acetonitrile complexes with pyridine-N-oxide pendant have been investigated for their potential in oxygenation of organic substrates under photochemical activation (Kojima et al., 2011).

Mechanism of Action

Without more context, it’s difficult to say what the mechanism of action of this compound would be. This would largely depend on how and where the compound is being used .

Safety and Hazards

Nitriles can be hazardous. They can be toxic if ingested, inhaled, or absorbed through the skin. They can also be irritating to the eyes and skin .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F3N2/c15-9-2-1-3-10(16)12(9)8(5-21)13-11(17)4-7(6-22-13)14(18,19)20/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFCQUDSQBPLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile

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